2-(3-chloroanilino)-2-oxoethyl 5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxylate
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Overview
Description
5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester is a complex organic compound with a unique tricyclic structureIts molecular formula is C_16H_15ClNO_5, and it has a molecular weight of approximately 337.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester typically involves multiple steps. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid : Shares a similar tricyclic core but lacks the (3-chloro-phenylcarbamoyl)-methyl ester group .
- 2-Iodo-5-oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid : Contains an iodine atom instead of the (3-chloro-phenylcarbamoyl)-methyl ester group .
Uniqueness
The presence of the (3-chloro-phenylcarbamoyl)-methyl ester group in 5-Oxo-4-oxa-tricyclo[4.2.1.03,7]nonane-9-carboxylic acid imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16ClNO5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H16ClNO5/c18-9-2-1-3-10(6-9)19-13(20)7-23-16(21)14-8-4-11-12(5-8)24-17(22)15(11)14/h1-3,6,8,11-12,14-15H,4-5,7H2,(H,19,20) |
InChI Key |
MNBATSXGFCDNBK-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=CC=C4)Cl)C(=O)O3 |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=CC=C4)Cl)C(=O)O3 |
Origin of Product |
United States |
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